4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a benzoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine typically involves multi-step reactions starting from simpler aromatic compounds. The process often includes halogenation, cyclization, and amination reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitutions and ring formations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzoxazole compounds.
Wissenschaftliche Forschungsanwendungen
4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzoxazole derivatives and chlorinated aromatic compounds. Examples are:
- 2-(5-chloronaphthalen-1-yl)-1,3-benzoxazole
- 4,6-dichloro-1,3-benzoxazole
Uniqueness
4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H9Cl3N2O |
---|---|
Molekulargewicht |
363.6 g/mol |
IUPAC-Name |
4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C17H9Cl3N2O/c18-11-6-2-3-8-9(11)4-1-5-10(8)17-22-16-13(23-17)7-12(19)15(21)14(16)20/h1-7H,21H2 |
InChI-Schlüssel |
UPCXYRFLGYMAQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C3=NC4=C(C(=C(C=C4O3)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.